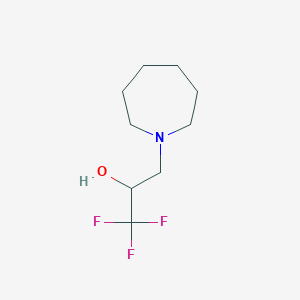

3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol

Vue d'ensemble

Description

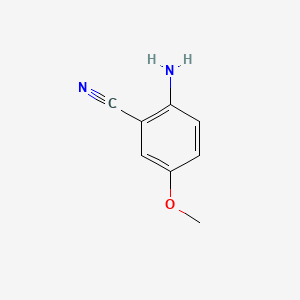

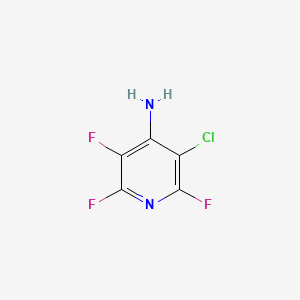

Azepanes are seven-membered nitrogen-containing heterocycles that are significant in the realm of organic chemistry due to their presence in a variety of natural and synthetic compounds. The compound 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol is a functionalized azepane with a trifluoromethyl group and an alcohol functional group, which may offer unique physical and chemical properties suitable for various applications in chemical synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of azepane derivatives can be achieved through several methods. One approach involves the Lewis acid-catalyzed (4+3) annulative addition of donor-acceptor cyclopropanes with 2-aza-1,3-dienes, which yields densely substituted azepane derivatives under mild conditions with good to excellent yields and high diastereoselectivity . Another method reported the construction of azepine rings through intramolecular condensation between tertiary enamides and aldehydes, using BBr3 as a Lewis acid catalyst and P2O5 as an additive, leading to the formation of 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives . Additionally, the generation and alkylation of the 1-tosyl-2-(trifluoromethyl)aziridin-2-yl anion with dihaloalkanes, followed by a ring-expansion protocol, resulted in the synthesis of 3-CF3-azepanes .

Molecular Structure Analysis

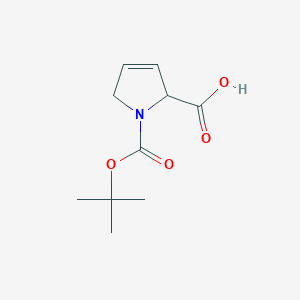

The molecular structure of 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol is characterized by the presence of a seven-membered azepane ring. The trifluoromethyl group is a strong electron-withdrawing group that can influence the reactivity and stability of the molecule. The alcohol functional group provides a site for potential reactions such as esterification or etherification. The stereochemistry of the azepane ring can be manipulated during synthesis to obtain desired chiral centers, which is crucial for the biological activity of pharmaceutical compounds .

Chemical Reactions Analysis

Azepane derivatives can undergo a variety of chemical reactions due to their functional groups and ring strain. The presence of the trifluoromethyl group in 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol can enhance the reactivity of the molecule towards nucleophilic attack. The alcohol group can participate in condensation reactions or serve as a handle for further functionalization. The azepane ring itself can be involved in ring-opening reactions or serve as a scaffold for the synthesis of more complex heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol are influenced by its molecular structure. The trifluoromethyl group is known to impart high lipophilicity and can affect the boiling point, solubility, and stability of the compound. The azepane ring may confer rigidity to the molecule, affecting its conformational behavior. The alcohol group contributes to the polarity and hydrogen bonding capability, which can influence solubility in polar solvents and reactivity in chemical transformations .

Applications De Recherche Scientifique

Analysis of Azepane Isomers in Designer Drugs :

- A study identified azepane isomers, similar in structure to "3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol," in unregulated drugs. These compounds were analyzed using various chromatography and spectrometry methods, highlighting the importance of azepane compounds in forensic toxicology (Nakajima et al., 2012).

Synthesis Methods for Trifluoropropan-2-ols :

- Research on the synthesis of 3-alkoxy-1,1,1-trifluoropropan-2-ols, which are structurally related to "3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol," showed a new, efficient, and environmentally friendly method involving microwave-assisted ring-opening reactions. These chemicals serve as precursors for trifluoromethyl ketones, potent inhibitors of various enzymes (Rayo et al., 2010).

Pharmaceutical Applications :

- A study focused on azepane derivatives as protein kinase B (PKB-alpha) inhibitors, which are relevant for developing pharmaceuticals. The research involved structure-based optimization and molecular modeling, showing the pharmaceutical potential of azepane-based compounds (Breitenlechner et al., 2004).

Synthesis of Antifungal Compounds :

- A novel series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, related in structure to "3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol," was synthesized and evaluated for antifungal properties. These compounds showed significant activity against Candida spp., demonstrating the potential of azepane-containing compounds in antifungal applications (Zambrano-Huerta et al., 2019).

Synthesis of Functionalized Trifluoromethylated Compounds :

- Research demonstrated the generation and alkylation of 1-tosyl-2-(trifluoromethyl)aziridin-2-yl anion, leading to novel 2-CF3-pyrrolidines, 2-CF3-piperidines, and 3-CF3-azepanes. These findings are significant for developing new compounds with varied functional groups, which include azepane-based structures (Dolfen et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

3-(azepan-1-yl)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3NO/c10-9(11,12)8(14)7-13-5-3-1-2-4-6-13/h8,14H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCJDNINKHXTSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601228409 | |

| Record name | Hexahydro-α-(trifluoromethyl)-1H-azepine-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601228409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol | |

CAS RN |

672952-07-7 | |

| Record name | Hexahydro-α-(trifluoromethyl)-1H-azepine-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672952-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-α-(trifluoromethyl)-1H-azepine-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601228409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-2-cyano-N-methyl-3-[4-(2-pyridinyl)piperazino]-2-propenethioamide](/img/structure/B1273448.png)

![5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1273453.png)